![molecular formula C7H7BrN2O3 B13527136 o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)
o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine: is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-bromo-4-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine typically involves the reaction of 2-bromo-4-nitrobenzyl chloride with hydroxylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Bromo-4-nitrobenzyl chloride} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific chemical modifications it undergoes. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets.
Comparison with Similar Compounds
- o-[(2-Bromo-4-nitrophenyl)methyl]amine
- o-[(2-Bromo-4-nitrophenyl)methyl]thiol
- o-[(2-Bromo-4-nitrophenyl)methyl]alcohol
Comparison: Compared to these similar compounds, o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential applications. The hydroxylamine group can participate in unique chemical reactions, such as the formation of oximes and hydrazones, which are not possible with the other similar compounds.
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
O-[(2-bromo-4-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrN2O3/c8-7-3-6(10(11)12)2-1-5(7)4-13-9/h1-3H,4,9H2 |
InChI Key |
XUUZGJCCCBMHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


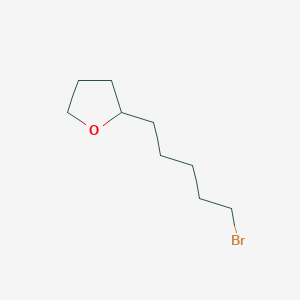

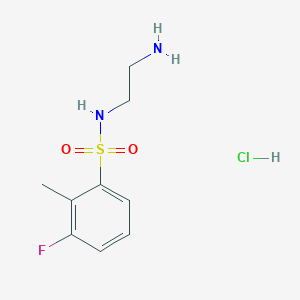


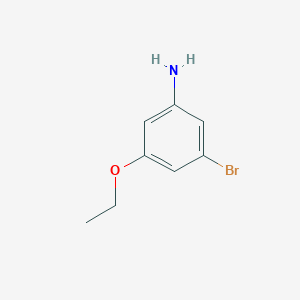
![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)
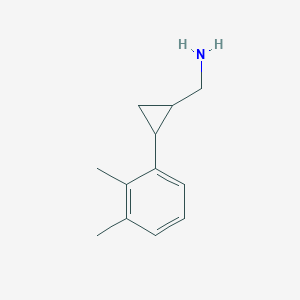
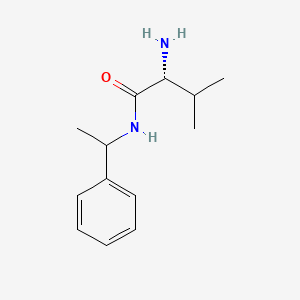

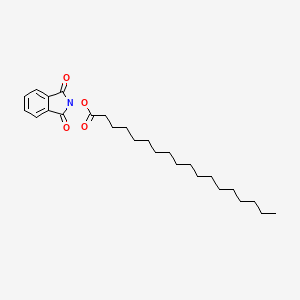
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)


